Imiquimod-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imiquimod-d6 is a deuterated form of imiquimod, a synthetic compound belonging to the imidazoquinoline family. Imiquimod is known for its immunomodulatory properties and is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imiquimod due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imiquimod-d6 typically involves the incorporation of deuterium atoms into the imiquimod molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuterium labeling and the purity of the final product.
化学反应分析
Types of Reactions
Imiquimod-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Imiquimod can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert imiquimod into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imiquimod molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated imiquimod derivatives, reduced imiquimod forms, and substituted imiquimod compounds with various functional groups.
科学研究应用
Imiquimod-d6 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of imiquimod. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of imiquimod.
Biology: Employed in cellular and molecular biology to investigate the immune response modulation by imiquimod.
Medicine: Utilized in pharmacological studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.
Industry: Applied in the development of new formulations and delivery systems for imiquimod to enhance its therapeutic efficacy.
作用机制
Imiquimod-d6 exerts its effects by activating the immune system through the Toll-like receptor 7 (TLR7) pathway. Upon binding to TLR7, imiquimod induces the production of pro-inflammatory cytokines, such as interferon-alpha, tumor necrosis factor-alpha, and interleukins. This activation leads to the recruitment and activation of immune cells, including macrophages, natural killer cells, and T-cells, which contribute to the compound’s antiviral and antitumor activities. Additionally, imiquimod can induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) family proteins .
相似化合物的比较
Imiquimod-d6 is part of the imidazoquinoline family, which includes other compounds such as resiquimod and gardiquimod. These compounds share similar immunomodulatory properties but differ in their specific receptor targets and potency:
Gardiquimod: Another Toll-like receptor 7 agonist with similar applications but differing in its chemical structure and pharmacokinetic profile.
This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for detailed pharmacokinetic studies without altering the compound’s biological activity.
属性
分子式 |
C14H16N4 |
---|---|
分子量 |
246.34 g/mol |
IUPAC 名称 |
1-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
InChI 键 |
DOUYETYNHWVLEO-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。